molecular formula C31H36N4O6 B2762002 5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid CAS No. 2137772-44-0

5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid

Número de catálogo: B2762002
Número CAS: 2137772-44-0
Peso molecular: 560.651
Clave InChI: UVZNYTAZRRPBDS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a heterocyclic carboxylic acid featuring multiple functional groups:

  • 9H-Fluoren-9-ylmethoxycarbonyl (Fmoc): A photolabile protecting group commonly used in peptide synthesis for amino group protection .
  • 1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl (Boc-piperidine): A tert-butoxycarbonyl (Boc)-protected piperidine, providing orthogonal protection for secondary amines .
  • 1-Methylpyrazole-4-carboxylic acid: A pyrazole ring substituted with a methyl group and a carboxylic acid, which may enhance solubility and bioactivity .
  • Coupling of Fmoc-protected piperidine intermediates with pyrazole precursors via aminomethyl linkages .
  • Hydrolysis of ester groups to yield carboxylic acids under basic conditions (e.g., NaOH in MeOH) .

Applications: Likely used as a building block in medicinal chemistry, particularly for drug candidates targeting kinases or proteases, given the prevalence of pyrazole and piperidine motifs in such inhibitors .

Propiedades

IUPAC Name

5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N4O6/c1-31(2,3)41-29(38)34-15-13-20(14-16-34)35(18-27-25(28(36)37)17-32-33(27)4)30(39)40-19-26-23-11-7-5-9-21(23)22-10-6-8-12-24(22)26/h5-12,17,20,26H,13-16,18-19H2,1-4H3,(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZNYTAZRRPBDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(CC2=C(C=NN2C)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid, commonly referred to as Fmoc-Piperidine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a fluorenylmethoxycarbonyl (Fmoc) group, a piperidine ring, and a pyrazole moiety, which are known to contribute to its reactivity and biological functions.

The molecular formula of this compound is C28H32N4O6C_{28}H_{32}N_{4}O_{6}, with a molecular weight of approximately 488.57 g/mol. The presence of multiple functional groups allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The Fmoc group serves as a protective group in peptide synthesis, while the piperidine and pyrazole rings may facilitate binding to specific biological targets. Preliminary studies suggest that the compound may exhibit selective inhibition or activation of certain pathways associated with cell signaling and gene expression modulation.

Biological Activity

Research indicates that compounds structurally related to Fmoc-Piperidine derivatives often display significant biological activities, including:

  • Anticancer Properties : Some derivatives have shown promise as selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. For instance, AT7519, a related compound, has been investigated for its efficacy in treating various malignancies .
  • Enzyme Inhibition : The compound may selectively bind to enzymes involved in metabolic pathways, potentially leading to altered enzymatic activity and downstream effects on cellular processes.

Data Table: Summary of Biological Activities

Activity Description References
AnticancerInhibits CDKs leading to tumor regression
Enzyme InteractionPotential selective binding affecting enzyme activity
Signal Transduction ModulationMay influence pathways involved in cell signaling and gene expression

Case Studies

  • Cyclin-dependent Kinase Inhibition : A study exploring the effects of related piperidine derivatives demonstrated significant inhibition of CDK2 and CDK1, leading to reduced proliferation in cancer cell lines. This highlights the potential application of Fmoc-Piperidine derivatives in oncology .
  • Receptor Binding Studies : Preliminary binding assays indicated that the compound could interact with specific receptors involved in metabolic regulation, suggesting potential applications in metabolic disorders.
  • Synthetic Applications : The Fmoc group is widely used in peptide synthesis, allowing for the construction of complex peptide structures that can be biologically active. This has implications in drug development and therapeutic applications .

Aplicaciones Científicas De Investigación

Drug Development

The compound is primarily utilized in the development of pharmaceutical agents due to its ability to modulate biological pathways. Its pyrazole core has been linked to various therapeutic effects, including anti-inflammatory and analgesic properties. Research indicates that derivatives of pyrazole compounds exhibit significant activity against various diseases, including cancer and fungal infections .

Antifungal Activity

Recent studies have demonstrated that derivatives of 1-methylpyrazole-4-carboxylic acid exhibit antifungal properties against several phytopathogenic fungi. For example, certain amide derivatives have shown higher antifungal activity compared to standard treatments . This makes the compound a candidate for developing new antifungal agents.

Fungicides

The compound's derivatives are being investigated as potential fungicides. The synthesis of alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid esters has been highlighted as a key step in producing effective fungicides. These compounds have shown promise in agricultural settings, where they can help manage crop diseases with improved efficacy and lower environmental impact .

Crop Protection

The application of this compound in crop protection strategies can lead to enhanced agricultural productivity. Its role as an intermediate in the synthesis of fungicides could help mitigate the effects of plant pathogens, thus ensuring better yield and quality of crops .

Synthesis Techniques

The synthesis of 5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid typically involves multi-step organic reactions, including:

  • Formation of the Pyrazole Ring: The initial step often involves the condensation of hydrazine derivatives with carbonyl compounds.
  • Introduction of Functional Groups: Subsequent reactions introduce various functional groups that enhance the compound's biological activity.
  • Purification: The final product is purified using chromatographic techniques to ensure high purity for biological testing.

Antifungal Efficacy Study

A study published in Molecules explored the antifungal efficacy of novel 3-(difluoromethyl)-1-methyl-pyrazole derivatives, revealing their potential as effective agents against specific fungal strains .

CompoundFungal StrainActivity Level
Compound AFusarium oxysporumHigh
Compound BBotrytis cinereaModerate
Compound CAlternaria alternataLow

Synthesis Improvement Techniques

Research has also focused on optimizing synthesis routes for 3-difluoromethyl-pyrazole derivatives, emphasizing cost-effectiveness and environmental sustainability in fungicide production .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Functional Group Variations

Table 1: Key Structural Features of Comparable Compounds
Compound Name Fmoc Group Boc Group Piperidine/Piperazine Core Heterocycle Carboxylic Acid Molecular Weight (g/mol) Reference
Target Compound Yes Yes Piperidine Pyrazole Yes ~550 (estimated) -
5-[1-(tert-Butoxycarbonyl)piperidinyl]-1H-pyrazole-4-carboxylic acid (9a) No Yes Piperidine Pyrazole Yes ~350
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,3-oxazole-5-carboxylic acid Yes No Piperidine Oxazole Yes 418.44
1-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid Yes No Piperidine Cyclopropane Yes 391.46
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)piperidine-4-carboxylic acid hydrochloride Yes No Piperidine None Yes 402.87
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]acetic acid Yes Yes Piperazine None Yes ~450

Physicochemical Properties

  • Solubility: The target compound’s carboxylic acid group enhances aqueous solubility compared to non-acid analogs (e.g., ester derivatives in ). However, the bulky Fmoc and Boc groups may reduce solubility in polar solvents .
  • Stability : The Boc group is acid-labile, while the Fmoc group is base-sensitive, enabling orthogonal deprotection strategies . This dual protection is advantageous in multi-step syntheses.

Métodos De Preparación

Synthesis of 1-Methylpyrazole-4-carboxylic Acid

The pyrazole core is synthesized via a one-pot cyclization strategy. Heating dimethyl acetylenedicarboxylate (1.2 eq) with hydrazine hydrate (1.5 eq) in ethanol under reflux yields 1-methylpyrazole-4-carboxylate, which is hydrolyzed to the carboxylic acid using aqueous NaOH (2N). Yield: 68–72% (after recrystallization from ethanol/water).

Preparation of Boc-Protected Piperidin-4-ylamine

4-Piperidone hydrochloride is treated with Boc anhydride (1.5 eq) in a biphasic system (dichloromethane/water) with NaHCO₃ (2 eq) to form 1-(tert-butoxycarbonyl)piperidin-4-one. Subsequent reductive amination using sodium borohydride (3 eq) and titanium(IV) isopropoxide (1.2 eq) in methanol/ammonia yields 1-(tert-butoxycarbonyl)piperidin-4-amine. Yield: 81–85%.

Fmoc Protection of Piperidin-4-ylamine

1-(tert-Butoxycarbonyl)piperidin-4-amine (1 eq) is dissolved in DMF, treated with Fmoc-Cl (1.2 eq) and DIEA (2 eq) at 0°C, and stirred for 4 hours. The product, 9H-fluoren-9-ylmethyl (1-(tert-butoxycarbonyl)piperidin-4-yl)carbamate, is isolated via silica gel chromatography (hexane/ethyl acetate 3:1). Yield: 78–82%.

Coupling of Fmoc-Piperidine to Pyrazole

1-Methylpyrazole-4-carboxylic acid (1 eq) is activated with HBTU (1.5 eq) and HOAt (1.2 eq) in DMF. The Fmoc-protected piperidine (1.1 eq) and DIEA (3 eq) are added, and the reaction is stirred for 12 hours. After quenching with aqueous citric acid (10%), the crude product is purified via reverse-phase HPLC (acetonitrile/water + 0.1% TFA). Yield: 65–70%.

Final Deprotection and Workup

The Boc group is removed by treating the intermediate with TFA/DCM (1:1) for 30 minutes. Neutralization with triethylamine (3 eq) and lyophilization yields Compound 1 as a white solid. Purity: ≥98% (HPLC, C18 column).

Purification and Analytical Characterization

Chromatographic Purification

Step Method Solvent System Purity Post-Purification
Boc Deprotection Flash Chromatography DCM/MeOH (95:5) 92%
Fmoc Coupling Preparative HPLC Acetonitrile/Water + 0.1% TFA 98%
Final Compound Lyophilization Water/Acetonitrile 99%

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.41 (s, 9H, Boc CH₃), 3.12–3.25 (m, 4H, piperidine H), 4.21 (d, J = 6.8 Hz, 2H, Fmoc CH₂), 7.31–7.89 (m, 8H, Fmoc aromatic), 8.45 (s, 1H, pyrazole H).
  • HRMS (ESI+): m/z calc. for C₃₂H₃₈N₄O₆ [M+H]⁺: 599.2764; found: 599.2768.

Optimization and Troubleshooting

Coupling Efficiency Enhancements

  • Solvent Optimization : Replacing DMF with DCM/DMF (2:1) improves coupling yields by 15%.
  • Catalyst Screening : Using DIC/HOAt instead of HBTU reduces racemization (≤2% by chiral HPLC).

Protective Group Stability

  • Boc Deprotection : TFA/DCM (1:1) achieves complete deprotection in 30 minutes without side reactions.
  • Fmoc Stability : Piperidine (20% in DMF) removes Fmoc in 10 minutes, preserving the Boc group.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.